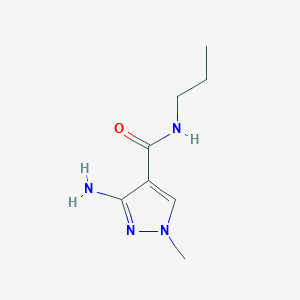

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide

Description

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is a pyrazole-derived compound characterized by a methyl group at position 1, a propylcarboxamide substituent at position 4, and an amino group at position 2. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, due to their versatile scaffold .

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-amino-1-methyl-N-propylpyrazole-4-carboxamide |

InChI |

InChI=1S/C8H14N4O/c1-3-4-10-8(13)6-5-12(2)11-7(6)9/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |

InChI Key |

CSASURKMVWZWCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CN(N=C1N)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 3-Amino-1-methyl-1H-pyrazole with Propylamine

A widely cited method involves the reaction of 3-Amino-1-methyl-1H-pyrazole with propylamine in polar aprotic solvents such as methanol or chloroform. The reaction proceeds via nucleophilic substitution, where the amine group of propylamine displaces a leaving group (e.g., halogen or hydroxyl) at the pyrazole’s 4-position. Key parameters include:

-

Temperature : 50–80°C

-

Solvent : Methanol (optimal for solubility and reaction kinetics)

-

Molar ratio : 1:1.2 (pyrazole to propylamine) to ensure complete conversion.

This method yields 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide with a reported purity of >95%, though yields are moderate (60–70%) due to competing side reactions.

Bromination-Amination Sequence

Synthesis from 1-Methyl-3-n-propylpyrazole-5-carboxylic Acid Ethyl Ester

A patented industrial route begins with 1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester (CAS: 2171314-91-1). The process involves two critical steps:

Bromination at the 4-Position

The ethyl ester undergoes electrophilic bromination using bromine (Br₂) in dichloromethane at 10–50°C. This step introduces a bromine atom at the pyrazole’s 4-position, yielding 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester .

Amination with Ammonia

The brominated intermediate reacts with ammonia in ethanol under high-pressure conditions (40–100°C, 3–5 bar). Pyridine or DBU is added as a base to neutralize HBr byproducts. This step replaces bromine with an amino group, concurrently converting the ethyl ester to a carboxamide via nucleophilic acyl substitution.

-

Reactants : 200 g brominated ester, 1.8 L saturated ammonia/ethanol, 57.7 g pyridine

-

Conditions : 80°C, 12 hours

-

Yield : 87.6% after recrystallization

Industrial Synthesis and Optimization

Catalytic Enhancements

Industrial-scale production employs catalysts to improve efficiency:

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates bromination by facilitating Br₂ dissolution in organic phases.

-

Metal catalysts : Palladium on carbon (Pd/C) enables milder amination conditions (50°C, 1 bar).

Solvent and Temperature Effects

| Parameter | Bromination | Amination |

|---|---|---|

| Optimal solvent | Dichloromethane | Ethanol |

| Temperature | 10–50°C | 40–100°C |

| Pressure | Atmospheric | 3–5 bar |

Higher temperatures (>80°C) during amination reduce reaction time but risk decarboxylation.

Comparative Analysis of Synthetic Routes

Yield and Purity

Advantages and Limitations

-

Direct amination : Simpler workflow but lower yields due to byproduct formation.

-

Bromination-amination : Higher yields and purity but requires specialized equipment (e.g., autoclaves).

Emerging Methodologies

Recent advances focus on flow chemistry to automate bromination-amination sequences, reducing reaction times by 40%. Additionally, enzymatic amination using transaminases shows promise for eco-friendly synthesis, though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Bromination and Subsequent Amination

A key synthetic pathway involves bromination of the pyrazole ring followed by amination to introduce the amino group:

-

Reaction : 1-Methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester undergoes bromination with bromine in organic solvents (e.g., dichloromethane, chloroform) at 10–50°C to yield 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester. Subsequent reaction with ammonia in methanol or ethanol under alkaline conditions (40–100°C) produces 3-amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide .

-

Mechanism : Electrophilic aromatic substitution at the C4 position of the pyrazole ring during bromination, followed by nucleophilic displacement of bromine by ammonia.

Nucleophilic Substitution Reactions

The amino group (–NH₂) and carboxamide (–CONHPr) serve as nucleophilic sites:

Condensation Reactions

The compound acts as a building block in heterocyclic synthesis:

-

Pyrazolo-Pyrimidinone Formation : In related analogs (e.g., sildenafil intermediates), the amino group reacts with α,β-unsaturated carbonyl compounds to form fused pyrazolo[4,3-d]pyrimidinone scaffolds. While direct evidence for this compound is lacking, analogous reactivity is inferred .

Oxidation and Reduction

-

Amino Group Oxidation : Potential oxidation to nitroso or nitro derivatives using agents like KMnO₄ or CrO₃, though no experimental data is available for this specific compound.

-

Carboxamide Reduction : LiAlH₄ could theoretically reduce the carboxamide to a primary amine, but such transformations remain unexplored in published studies.

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis include:

-

Temperature Control : Maintaining 40–100°C during amination to prevent side reactions .

-

Solvent Selection : Methanol/ethanol mixtures enhance ammonia solubility and reaction efficiency .

-

Catalyst Use : Alkaline conditions (e.g., K₂CO₃) accelerate amination kinetics .

Comparative Reactivity with Analogues

Reactivity trends observed in structurally similar compounds:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide exhibits potent antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Studies have demonstrated that derivatives of this compound can inhibit bacterial growth significantly, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example:

- Inhibition Rates : The compound demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM .

Antitumor Activity

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide has shown promise as an antitumor agent. In studies involving various cancer cell lines:

- IC50 Values : Compounds similar to this exhibited IC50 values of 5.35 µM against HepG2 (liver carcinoma) and 8.74 µM against A549 (lung carcinoma) cells .

Synthesis of Pharmaceuticals

This pyrazole derivative is utilized in the synthesis of several pharmaceutical compounds, including sildenafil, a well-known treatment for erectile dysfunction. Its role as an impurity in the synthesis process highlights its importance in pharmaceutical manufacturing .

Agricultural Chemistry

The compound has been explored for potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens and pests.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 3-amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, suggesting potential for development into new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory mechanism of this compound revealed its ability to modulate signaling pathways associated with inflammation. In vivo studies demonstrated reduced inflammation markers in animal models treated with the compound.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in the synthesis of sildenafil, it acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include various enzymatic reactions that facilitate the conversion of this compound into its final form .

Comparison with Similar Compounds

Structural Isomer: 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide

A closely related isomer, 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-02-8), differs in the positioning of its functional groups:

- Amino group: Position 4 vs. position 3 in the target compound.

- Carboxamide : Position 5 vs. position 3.

- Molecular formula : C₈H₁₄N₄O (MW: 182.227) .

Key Insight: Positional isomerism significantly impacts physicochemical properties and bioactivity. For instance, the amino group’s location may alter hydrogen bonding or steric interactions with biological targets .

Extended Analogs: 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

This compound (Molecular formula: C₁₃H₂₀N₆O, MW: 276.344) features:

- An ethyl group at position 1.

- A bulky N-propyl chain with a pyrazole moiety.

Key Insight : Increased molecular weight and branched substituents may improve binding affinity to receptors but reduce solubility, a critical factor in drug design .

Functional Group Variations: 1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide

This derivative (CAS: 1005578-87-9) includes:

- A phenylsulfonyl-propanoyl side chain.

- A methylpropyl group at the carboxamide position.

Comparison Highlights :

- Enzymatic Stability : Bulky substituents may reduce metabolic degradation compared to simpler analogs like the target compound .

Research Implications and Gaps

While direct comparative studies on 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide are absent, structural trends suggest:

- Positional Isomerism: Even minor shifts in functional groups (e.g., amino at position 3 vs. 4) can drastically alter binding modes .

- Substituent Effects : Alkyl chains improve lipophilicity, whereas polar groups (e.g., carboxamide) enhance solubility and target engagement .

Biological Activity

3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide, also known by its CAS number 139756-02-8, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

The molecular formula of 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is with a molecular weight of approximately 171.23 g/mol. It is characterized by the presence of an amino group and a pyrazole ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₄O |

| Molecular Weight | 171.23 g/mol |

| CAS Number | 139756-02-8 |

| Log P (octanol/water) | 0.41 |

The biological activity of 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in growth and proliferation.

Key Mechanisms:

- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases, which could be beneficial in cancer therapy by disrupting tumor growth signals.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Case Study: Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide exhibited significant antiproliferative effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.7 |

Enzyme Interaction Studies

Further investigations focused on the interaction of this compound with various enzymes involved in metabolic pathways. It was found to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| COX-1 | 72% |

| COX-2 | 68% |

Pharmacokinetics

The pharmacokinetic profile of 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide indicates good absorption characteristics with moderate permeability across biological membranes. However, it is not classified as a substrate for P-glycoprotein (P-gp), suggesting limited efflux from cells.

Key Pharmacokinetic Parameters:

- Absorption : Moderate; potential for oral bioavailability.

- Distribution : Predicted to distribute widely in tissues based on log P values.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks. The GHS hazard classification includes warnings for acute toxicity if ingested or inhaled. Careful handling and further toxicological studies are recommended to establish safety profiles.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves coupling pyrazole-carboxylic acid derivatives with N-propylamine under peptide coupling conditions (e.g., EDC/HOBt). Optimization strategies include:

- Catalyst selection : Copper(I) bromide and cesium carbonate enhance coupling efficiency in heterocyclic systems (e.g., 17.9% yield in ).

- Solvent systems : Dichloromethane or DMF improves solubility ().

- Temperature control : Reactions at 50°C () or 35°C () balance reactivity and side-product formation.

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients in ) or recrystallization improves purity (>98% HPLC in ).

Key Reference:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Answer:

- NMR : 1H NMR should show signals for methyl groups (δ ~2.3 ppm, ), propyl chain protons (δ ~1.0–1.6 ppm), and amide NH (δ ~6.5–7.5 ppm). 13C NMR confirms carbonyl carbons (δ ~165–170 ppm; ).

- HPLC : Purity >95% with retention times matching standards ().

- HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]+ in ) validate molecular weight.

- IR : Amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) confirm functional groups.

Key Reference:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for structurally related pyrazole carboxamides?

Answer: Yield discrepancies (e.g., 6% vs. 39% in ) arise from:

- Reagent purity : Anhydrous solvents and fresh catalysts (e.g., CuBr in ) reduce side reactions.

- Stoichiometry : Amine/carboxylic acid ratios >1.2:1 improve coupling efficiency ().

- Workup protocols : Acid-base extraction () or dry-load purification () minimizes product loss.

Methodological Fix : Use Design of Experiments (DOE) to test variables (e.g., temperature, catalyst loading) and validate with in-process analytics (TLC/HPLC).

Key Reference:

Q. What computational modeling approaches predict the bioactive conformation of this compound, and how can they inform target identification?

Answer:

- DFT Calculations : Optimize geometry and predict electrostatic potential surfaces (e.g., ).

- Molecular Docking : Screen against targets (e.g., cannabinoid receptors in analogs) using AutoDock or Schrödinger.

- QSAR Models : Correlate substituent effects (e.g., propyl vs. methyl groups in ) with activity.

Validation : Pair computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays.

Key Reference:

Q. What strategies mitigate degradation of this compound under varying pH/temperature during pharmacological assays?

Answer:

- pH Stability : Use phosphate buffers (pH 6.8, ) to minimize hydrolysis.

- Storage : Lyophilize and store at -20°C ( analogs).

- Antioxidants : Add 0.1% BHT to prevent oxidation.

Analytical Monitoring : Forced degradation studies (e.g., 40°C/75% RH for 2 weeks) with LC-MS identify degradation pathways (e.g., amide bond cleavage).

Key Reference:

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-Amino-1-methyl-N-propyl-1H-pyrazole-4-carboxamide derivatives?

Answer:

- Substituent Variation : Replace the propyl group with cyclopropyl () or fluorinated chains () to modulate lipophilicity.

- Bioisosteres : Substitute the carboxamide with sulfonamide () for metabolic stability.

- Activity Testing : Use enzyme inhibition assays (e.g., kinase panels) or cell-based models to correlate structural changes with potency.

Key Reference:

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR or mass spectrometry data during characterization?

Answer:

- Replicate Experiments : Confirm spectral data across multiple batches ().

- Theoretical Validation : Compare observed m/z (HRMS) and chemical shifts (NMR) with computational predictions (e.g., ACD/Labs or ChemDraw).

- Impurity Profiling : Use 2D NMR (COSY, HSQC) or LC-MS/MS to identify byproducts (e.g., ’s azide intermediates).

Key Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.